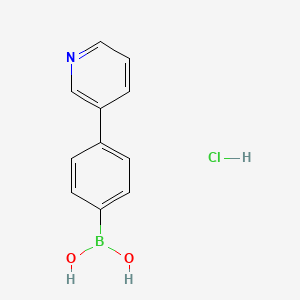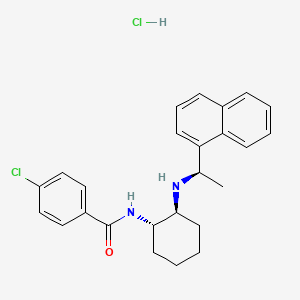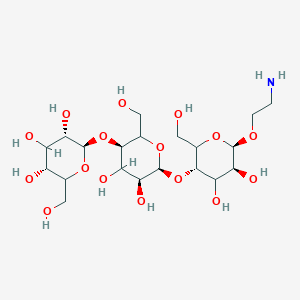
Gb3-beta-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gb3-beta-ethylamine, also known as Galα (1-4)Galβ (1-4)Glc-β-ethylamine, is a type of glycosphingolipid . It has a molecular formula of C20H37NO16 and a molecular weight of 547.51 . It is a solid at 20 degrees Celsius and should be stored at temperatures below 0°C .
Synthesis Analysis
This compound is chemically synthesized . The synthesis process involves the preparation of Gb3 molecules differing only in their fatty acid part (saturated, unsaturated, α-hydroxylated and both, unsaturated and α-hydroxylated) . This allows for the investigation of the phase behavior of liquid ordered/liquid disordered supported membranes doped with the Gb3 species .
Molecular Structure Analysis
The molecular structure of this compound is complex. It consists of a trisaccharidic head group that defines the specificity of Shiga toxin binding . The lipophilic part, composed of sphingosine and different fatty acids, is suggested to determine its localization within membranes impacting membrane organization .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular formula of C20H37NO16 and a molecular weight of 547.51 . It should be stored at temperatures below 0°C . It is heat sensitive .
Applications De Recherche Scientifique
Enzymatic Reactions and Inhibition
- Gb3-beta-ethylamine (beta-Br-ethylamine) acts as both a substrate and an irreversible inhibitor of amine oxidase from Aspergillus niger. This enzyme catalyzes the nonoxidative elimination of HBr from beta-Br-ethylamine, forming acetaldehyde. This process demonstrates the compound's utility as an irreversible substrate analog or suicide inhibitor in enzymatic studies (Kumagai, Uchida, & Yamada, 1979).
Molecular Conformation Studies
- Studies on 2-phenoxy ethylamine, which shares structural similarities with this compound, have enhanced understanding of molecular conformations in the gas phase. These findings have implications for the study of generic β-blocker molecules, including this compound (Macleod & Simons, 2004).
Osmotic Stress and Plant Resistance
- Glycine betaine (GB) and proline, compounds related to this compound, play significant roles in enhancing plant resistance to abiotic stress. These osmolytes protect enzyme and membrane integrity and contribute to osmotic adjustment under stress conditions (Ashraf & Foolad, 2007).
Biomedical Applications and Risks
- Graphene-based nanomaterials (GBNs), which could theoretically incorporate structures like this compound, are being researched for their potential in biotechnology, biomedicine, and disease therapy. Understanding the biomedical applications and environmental health risks of these nanomaterials is crucial (Dasari Shareena et al., 2018).
Ethylamine Decomposition
- Ethylamine, a compound related to this compound, is often used as a model to understand the bimolecular reactions in biofuels. This research provides insights into the kinetic and thermochemical parameters of such reactions, which are applicable to this compound (Altarawneh et al., 2016).
Protein Dynamics and Molecular Movements
- Accelerated Molecular Dynamics (AMD) combined with NMR spectroscopy has been used to study proteins like GB3, revealing insights into their conformational dynamics. Such studies are relevant for understanding the interactions and functional implications of compounds like this compound (Markwick, Bouvignies, & Blackledge, 2007).
Mécanisme D'action
Target of Action
Gb3-beta-ethylamine primarily targets globotriaosylceramide (Gb3) , a glycosphingolipid (GSL) molecule . Gb3 is present in cell membranes of distinct cell types and plays a crucial role in physiological regulation and pathological processes .
Mode of Action
This compound interacts with its target, Gb3, by binding to it. This interaction can mediate host-pathogen interactions, as certain bacterial toxin families have evolved to enter eukaryotic cells through GSL receptors like Gb3 . The nature of Gb3-bound ligands and the intracellular trafficking unleashed by those ligands are key factors in this process .
Biochemical Pathways
The interaction of this compound with Gb3 affects various biochemical pathways. Gb3 plays a relevant role in albumin reabsorption and low molecular weight protein filtering into primary urine . The presence of this compound can potentially influence these processes.
Pharmacokinetics
The detection of gb3 in peripheral blood mononuclear cells (pbmc) and blood smears has been proposed as a novel marker for diagnostics, follow-up, and treatment control in fabry disease .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by its interaction with Gb3. For instance, Gb3-deficient mice showed a significant increase in urinary albumin and low molecular weight protein, indicating the role of Gb3 in these processes .
Propriétés
IUPAC Name |
(2R,3S,5R)-2-[(3R,5S,6S)-6-[(3S,5S,6R)-6-(2-aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO16/c21-1-2-32-18-14(30)11(27)16(7(4-23)34-18)37-20-15(31)12(28)17(8(5-24)35-20)36-19-13(29)10(26)9(25)6(3-22)33-19/h6-20,22-31H,1-5,21H2/t6?,7?,8?,9-,10?,11?,12?,13-,14-,15-,16+,17-,18+,19+,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTNJTQCWLYRTK-XYNCSFRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO[C@H]1[C@H](C([C@@H](C(O1)CO)O[C@H]2[C@H](C([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
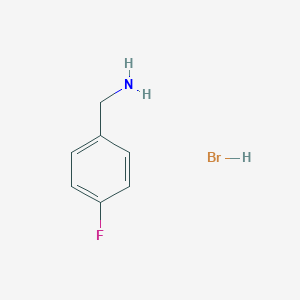

![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B3028580.png)


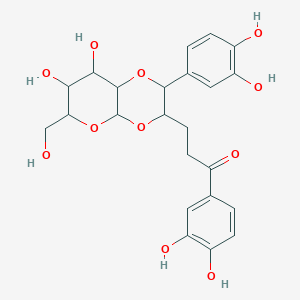
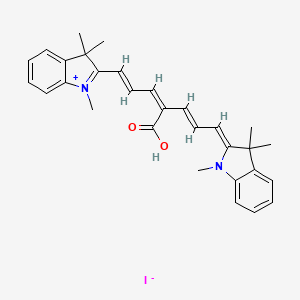
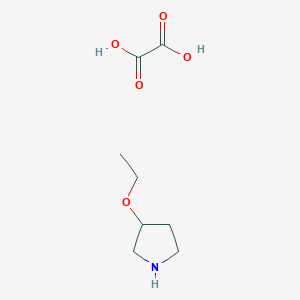
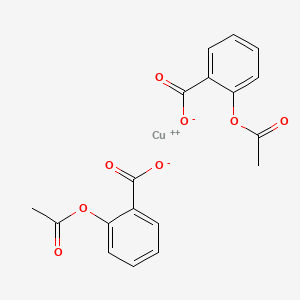
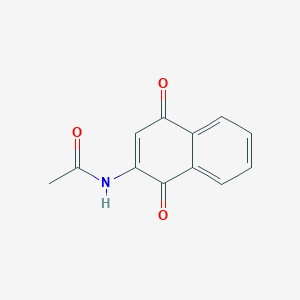
![2-(Bromodifluoromethyl)benzo[d]thiazole](/img/structure/B3028593.png)
![2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3028594.png)
